molecular formula C15H19N3O2 B11940656 5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone CAS No. 122322-99-0

5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone

Cat. No.: B11940656
CAS No.: 122322-99-0
M. Wt: 273.33 g/mol
InChI Key: VLYSQGRUSLORCK-UHFFFAOYSA-N
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Description

5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone typically involves the reaction of appropriate substituted hydrazines with diketones or their equivalents. One common method includes the condensation of 4-(pentyloxy)benzoyl hydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4,6-dihydroxypyrimidine
  • 5-Amino-6-(D-ribitylamino)uracil

Uniqueness

5-Amino-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone stands out due to its unique combination of a pyridazinone core with a pentyloxy-substituted phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

122322-99-0

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

4-amino-3-(4-pentoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C15H19N3O2/c1-2-3-4-9-20-12-7-5-11(6-8-12)15-13(16)10-14(19)17-18-15/h5-8,10H,2-4,9H2,1H3,(H3,16,17,19)

InChI Key

VLYSQGRUSLORCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N

Origin of Product

United States

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